N-(2,4-DIMETHYLPHENYL)-N'-(3-METHYL-2-PYRIDYL)THIOUREA
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a 2,4-dimethylphenyl and a 3-methyl-2-pyridyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA typically involves the reaction of 2,4-dimethylaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-pyridylthiourea: Similar structure but lacks the methyl groups.
N-(2,4-Dimethylphenyl)-N’-phenylthiourea: Similar structure but with a phenyl group instead of a pyridyl group.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA is unique due to the presence of both 2,4-dimethylphenyl and 3-methyl-2-pyridyl groups, which may confer specific steric and electronic properties, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-10-6-7-13(12(3)9-10)17-15(19)18-14-11(2)5-4-8-16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVPEJINHYMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=CC=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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